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These application notes provide a comprehensive overview of the use of nickel silicide (NiSi) in
modern Complementary Metal-Oxide-Semiconductor (CMOS) devices. Detailed protocols for
its formation and characterization are outlined, along with key performance data.

Introduction to Nickel Silicide in CMOS

Nickel monosilicide (NiSi) has become a critical material in the fabrication of advanced CMOS
devices, particularly for forming low-resistance contacts to the source, drain, and gate regions.
[1][2] As transistor dimensions have shrunk into the nanometer scale, traditional contact
materials like titanium silicide (TiSiz) and cobalt silicide (CoSiz) have faced limitations.[3][4]
Nickel silicide offers several distinct advantages that address these challenges, making it the
material of choice for many contemporary and future technology nodes.[3][5]

The primary role of nickel silicide is to reduce the parasitic resistance at the interface between
the silicon and the metal interconnects, thereby improving device performance.[6][7] This is
achieved through a self-aligned process known as "salicide," where the silicide is formed only
in the desired areas without the need for additional lithography steps.

Advantages and Disadvantages of Nickel Silicide

The adoption of nickel silicide in CMOS manufacturing is driven by a compelling set of
properties, although it is not without its challenges.
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Advantages:

o Low Resistivity: Nickel silicide exhibits a low electrical resistivity, comparable to that of TiSiz
and CoSiz, which is crucial for minimizing parasitic resistance and enhancing device speed.
[1][6] Its resistivity does not significantly increase on narrow silicon lines, a critical factor for
scaled devices.[1][6]

e Low Silicon Consumption: The formation of NiSi consumes less silicon from the active
regions of the transistor compared to CoSiz.[1][2][3][8] This is particularly important for ultra-
shallow junctions in advanced CMOS technologies to prevent junction leakage.[1]

o Low Formation Temperature: NiSi can be formed at relatively low temperatures (typically
below 500°C) through a single-step annealing process.[2][6] This lower thermal budget is
beneficial for preserving the integrity of other device components and dopant profiles.

¢ No Linewidth Dependence: Unlike TiSiz, the resistivity of NiSi does not degrade on narrow
polysilicon gates, making it highly suitable for aggressively scaled transistors.[1][6]

e Good Scaling Behavior: Nickel silicide has demonstrated excellent scaling behavior for gate
lengths down to 30 nm and below.[3]

Disadvantages:

o Thermal Instability: The primary drawback of NiSi is its relatively poor thermal stability.[1][3]
At temperatures above 600°C, it can agglomerate or transform into the higher-resistivity
nickel disilicide (NiSi2) phase, which degrades device performance.[3][9][10]

e Junction Leakage Current: Nickel silicide can sometimes lead to increased junction leakage
current, which is a significant concern for low-power applications.[1][6]

e Process Sensitivity: The formation of a uniform and stable NiSi film can be sensitive to
process conditions such as oxygen contamination and the quality of the silicon surface.[6]

Quantitative Performance Data

The following tables summarize key quantitative data for nickel silicide in CMOS applications,
providing a comparison with other common silicide materials.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.researchgate.net/publication/225456621_Nickel_silicide_as_a_contact_material_for_submicron_CMOS_devices
https://repository.rit.edu/cgi/viewcontent.cgi?article=1340&context=ritamec
https://www.researchgate.net/publication/225456621_Nickel_silicide_as_a_contact_material_for_submicron_CMOS_devices
https://repository.rit.edu/cgi/viewcontent.cgi?article=1340&context=ritamec
https://www.researchgate.net/publication/225456621_Nickel_silicide_as_a_contact_material_for_submicron_CMOS_devices
https://www.researchgate.net/publication/229121608_Towards_implementation_of_a_nickel_silicide_process_for_CMOS_technologies
https://www.researchgate.net/publication/245128198_Ni_and_Co-based_silicides_for_advanced_CMOS_applications
http://lab.semi.ac.cn/library/upload/files/2020/12/112449850.pdf
https://www.researchgate.net/publication/225456621_Nickel_silicide_as_a_contact_material_for_submicron_CMOS_devices
https://www.researchgate.net/publication/229121608_Towards_implementation_of_a_nickel_silicide_process_for_CMOS_technologies
https://repository.rit.edu/cgi/viewcontent.cgi?article=1340&context=ritamec
https://www.researchgate.net/publication/225456621_Nickel_silicide_as_a_contact_material_for_submicron_CMOS_devices
https://repository.rit.edu/cgi/viewcontent.cgi?article=1340&context=ritamec
https://www.researchgate.net/publication/245128198_Ni_and_Co-based_silicides_for_advanced_CMOS_applications
https://www.researchgate.net/publication/225456621_Nickel_silicide_as_a_contact_material_for_submicron_CMOS_devices
https://www.researchgate.net/publication/245128198_Ni_and_Co-based_silicides_for_advanced_CMOS_applications
https://www.researchgate.net/publication/245128198_Ni_and_Co-based_silicides_for_advanced_CMOS_applications
https://www.davidpublisher.com/Public/uploads/Contribute/558a6039cb340.pdf
https://www.cambridge.org/core/journals/mrs-online-proceedings-library-archive/article/abs/thickness-effect-on-nickel-silicide-formation-and-thermal-stability-for-ultra-shallow-junction-cmos/24257A8D18D8D01DAC0A6735784EBBC8
https://www.researchgate.net/publication/225456621_Nickel_silicide_as_a_contact_material_for_submicron_CMOS_devices
https://repository.rit.edu/cgi/viewcontent.cgi?article=1340&context=ritamec
https://repository.rit.edu/cgi/viewcontent.cgi?article=1340&context=ritamec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Table 1: Comparison of Silicide Properties

Nickel Silicide Cobalt Silicide Titanium Silicide
Property L. . .

(NiSi) (CoSi2) (TiSi2)
Resistivity (uQ-cm) 10.5 - 18[1][2][3] 14 - 20 13 - 16 (C54 phase)
Formation

400 - 550[2][11] 550 - 700 650 - 850 (C54 phase)
Temperature (°C)
Silicon Consumption
(A of Si per A of 1.84 3.6 2.27
metal)

Phase Transformation

> 650 (to NiSiz)[11] -

Temperature (°C)

> 850 (C49 to C54)

Table 2: Sheet Resistance of Nickel Silicide

Initial Nickel Thickness

Annealing Temperature

Resulting Sheet

(nm) (°C) Resistance (Q/sq)
Low and stable up to 800°C
30 400 - 800 with optimized gate
structure[12]
Not specified 300 - 600 ~2.5 (with Zn interlayer)[9]
Not specified > 600 ~4.3 (with Zn interlayer)[9]
Thinner films show increased
4-20 Lower temperatures resistance at lower

temperatures[10]

Experimental Protocols

The following protocols outline the standard procedures for the formation and characterization

of nickel silicide in a research or fabrication environment.
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Protocol for Self-Aligned Silicide (Salicide) Formation of
NiSi

This protocol describes the common steps for creating self-aligned nickel silicide contacts on a
silicon wafer with patterned device structures.

Materials and Equipment:

Silicon wafer with fabricated CMOS structures (source/drain and polysilicon gates)
» High-purity nickel target for sputtering

e Sputter deposition system

e Rapid Thermal Annealing (RTA) system

o Wet etching bench with selective etchant (e.g., a mixture of sulfuric acid and hydrogen
peroxide, H2S04:H202)

o Deionized (DI) water rinse station
o Nitrogen (Nz2) gas source
Procedure:

e Surface Preparation:

o Perform a standard pre-deposition clean on the silicon wafer to remove any native oxide
and organic contaminants. This is typically done using a dilute hydrofluoric acid (HF) dip
followed by a DI water rinse and nitrogen dry.

* Nickel Deposition:
o Load the cleaned wafer into a sputter deposition system.

o Deposit a thin film of nickel (typically 5-20 nm) uniformly across the wafer surface. The
thickness of the deposited nickel will determine the final thickness of the nickel silicide.
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» First Rapid Thermal Annealing (RTA-1):
o Transfer the wafer to the RTA system.

o Perform the first anneal in a nitrogen (N2) ambient at a temperature between 300°C and
450°C for 30-60 seconds. This step initiates the reaction between the nickel and the
exposed silicon areas (source, drain, and gate) to form a high-resistance nickel-rich
silicide phase (e.g., NizSi). The nickel on the oxide and nitride surfaces does not react.

» Selective Etching:

o Immerse the wafer in a selective wet etchant solution (e.g., H2SO4:H2032). This etchant
removes the unreacted nickel from the oxide and nitride surfaces without significantly
affecting the formed nickel silicide.

o Rinse the wafer thoroughly with DI water and dry with nitrogen.
e Second Rapid Thermal Annealing (RTA-2):
o Return the wafer to the RTA system.

o Perform the second anneal at a higher temperature, typically between 450°C and 600°C,
in a nitrogen ambient. This step converts the high-resistance silicide phase into the
desired low-resistance NiSi phase.

Protocol for Characterization of Nickel Silicide Films

Equipment:

Four-point probe for sheet resistance measurement

Scanning Electron Microscope (SEM) for morphological analysis

Transmission Electron Microscope (TEM) for cross-sectional imaging and interface analysis

X-Ray Diffraction (XRD) for phase identification

Procedure:
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e Sheet Resistance Measurement:

o Use a four-point probe to measure the sheet resistance (Rs) at multiple points across the
wafer to assess uniformity.

e Morphological Analysis:

o Use SEM to inspect the surface of the silicide film for uniformity, agglomeration, and any
potential defects.

o Cross-Sectional Analysis:

o Prepare a cross-sectional sample of the device using focused ion beam (FIB) or
conventional polishing techniques.

o Use TEM to examine the thickness of the silicide film, the planarity of the silicide/silicon
interface, and the grain structure.

o Phase ldentification:

o Perform XRD analysis on the wafer to confirm the crystalline phase of the formed silicide
(e.g., NiSi, NizSi, or NiSi2).

Visualizations

The following diagrams illustrate the key processes and relationships in the application of
nickel silicide in CMOS devices.
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Caption: Workflow for the self-aligned silicide (salicide) process for nickel silicide formation.
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Caption: Logical relationships between the properties and applications of nickel silicide in
CMOS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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